molecular formula C14H14N2S B7723577 N'-benzyl-N-phenylcarbamimidothioic acid

N'-benzyl-N-phenylcarbamimidothioic acid

Cat. No.: B7723577
M. Wt: 242.34 g/mol
InChI Key: NXCBDDGSOXJEFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-benzyl-N-phenylcarbamimidothioic acid, also known as 1-benzyl-3-phenyl-2-thiourea, is an organic compound with the molecular formula C14H14N2S. It is a thiourea derivative characterized by the presence of both benzyl and phenyl groups attached to the thiourea moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-benzyl-N-phenylcarbamimidothioic acid can be synthesized through several methods. One common synthetic route involves the reaction of benzylamine with phenyl isothiocyanate. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired product in good to excellent yields. The reaction can be represented as follows:

C6H5NCS+C6H5CH2NH2C6H5NHC(S)NHCH2C6H5\text{C}_6\text{H}_5\text{NCS} + \text{C}_6\text{H}_5\text{CH}_2\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{NHC(S)NHCH}_2\text{C}_6\text{H}_5 C6​H5​NCS+C6​H5​CH2​NH2​→C6​H5​NHC(S)NHCH2​C6​H5​

Industrial Production Methods

In industrial settings, the production of N’-benzyl-N-phenylcarbamimidothioic acid may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are common practices in industrial production.

Chemical Reactions Analysis

Types of Reactions

N’-benzyl-N-phenylcarbamimidothioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

N’-benzyl-N-phenylcarbamimidothioic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N’-benzyl-N-phenylcarbamimidothioic acid involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The thiourea moiety is particularly important for its binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N’-phenylthiourea
  • 1-benzyl-3-phenylthiourea
  • N-phenyl-N’-benzylthiourea

Uniqueness

N’-benzyl-N-phenylcarbamimidothioic acid is unique due to its specific structural features, such as the presence of both benzyl and phenyl groups attached to the thiourea moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N'-benzyl-N-phenylcarbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2S/c17-14(16-13-9-5-2-6-10-13)15-11-12-7-3-1-4-8-12/h1-10H,11H2,(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXCBDDGSOXJEFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN=C(NC2=CC=CC=C2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN=C(NC2=CC=CC=C2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.